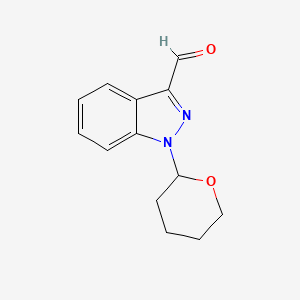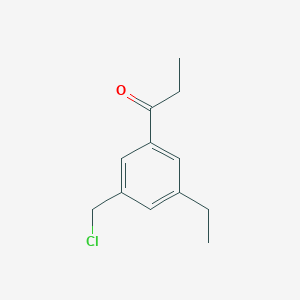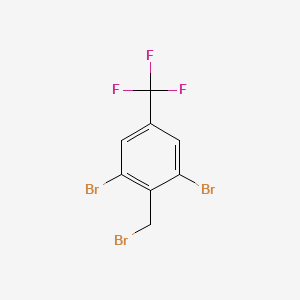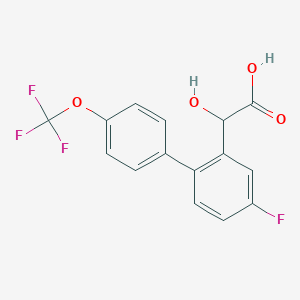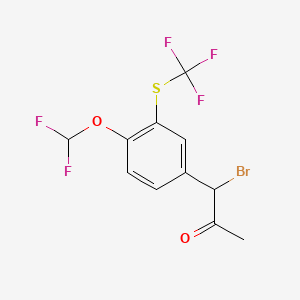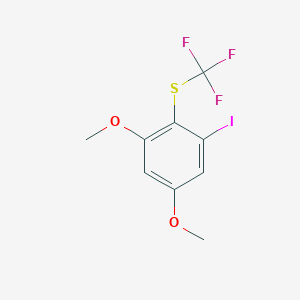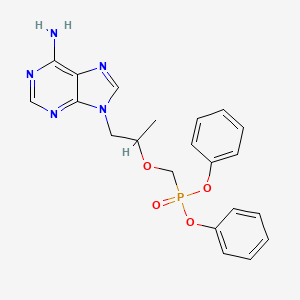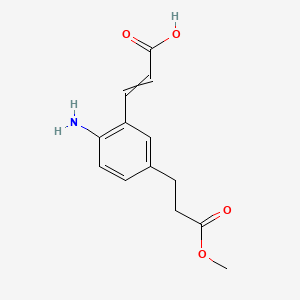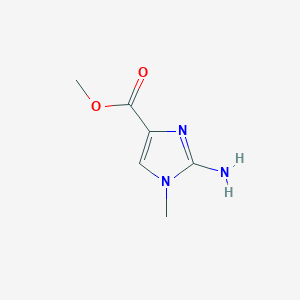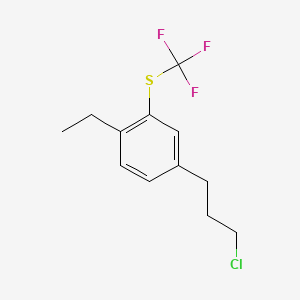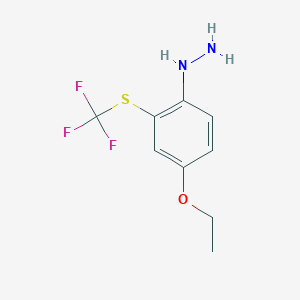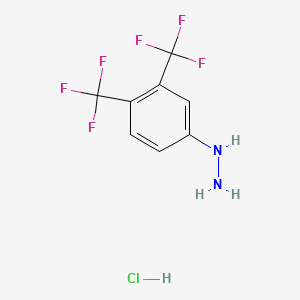
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride is an organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further bonded to a hydrazine moiety.
Preparation Methods
The synthesis of 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride typically involves multiple steps:
Starting Material: The process begins with 3,4-dinitrobenzotrifluoride.
Reduction: The nitro groups are reduced to amines using a suitable reducing agent such as iron powder in the presence of hydrochloric acid.
Hydrazine Formation: The resulting diamine is then reacted with hydrazine hydrate to form the hydrazine derivative.
Hydrochloride Formation: Finally, the hydrazine derivative is treated with hydrochloric acid to yield this compound.
Chemical Reactions Analysis
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
Major Products: The major products depend on the type of reaction, such as azo compounds from oxidation and substituted hydrazines from nucleophilic substitution.
Scientific Research Applications
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound binds to enzymes and proteins, altering their activity.
Pathways Involved: It affects biochemical pathways related to enzyme inhibition and protein modification.
Comparison with Similar Compounds
1-(3,4-Bis(trifluoromethyl)phenyl)hydrazine hydrochloride can be compared with similar compounds:
Similar Compounds: 4-(Trifluoromethyl)phenylhydrazine, 1,1-Bis(trifluoromethyl)hydrazine, and N1,N2-Bis[4-(trifluoromethoxy)phenyl]-1,2-hydrazine .
Uniqueness: The presence of two trifluoromethyl groups on the phenyl ring makes it unique, providing distinct chemical properties and reactivity compared to other hydrazine derivatives .
Properties
Molecular Formula |
C8H7ClF6N2 |
|---|---|
Molecular Weight |
280.60 g/mol |
IUPAC Name |
[3,4-bis(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C8H6F6N2.ClH/c9-7(10,11)5-2-1-4(16-15)3-6(5)8(12,13)14;/h1-3,16H,15H2;1H |
InChI Key |
PXPVRGCGGYYRIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NN)C(F)(F)F)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



